4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
Description
This compound features a tetrahydrobenzothiophene core substituted with a benzylcarbamoyl group at position 3, a tert-butyl group at position 6, and a 4-oxobutanoic acid moiety linked via an amide bond.
Properties
IUPAC Name |
4-[[3-(benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-24(2,3)16-9-10-17-18(13-16)31-23(26-19(27)11-12-20(28)29)21(17)22(30)25-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,25,30)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEIZBXMEFASBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid typically involves multiple steps, including the formation of the benzylcarbamoyl group and the incorporation of the tert-butyl and tetrahydrobenzothiophene moieties. One common method involves the use of an acyltransferase from Mycobacterium smegmatis to form the amide bond in water, achieving high yields and rapid reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale biotransformations using enzymatic processes, which are more sustainable and cost-efficient compared to traditional chemical synthesis. These methods leverage the stability and high substrate-to-catalyst ratios of enzymes like acyltransferases to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzylcarbamoyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The tert-butyl and tetrahydrobenzothiophene moieties contribute to the compound’s overall stability and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations
Core Heterocycle Influence :
- The benzothiophene core in the target compound (vs. benzodioxin in or benzodiazepine in ) imparts distinct electronic properties. Benzothiophene’s sulfur atom may enhance π-π stacking interactions compared to oxygen-rich benzodioxin , while the benzodiazepine core in likely confers rigidity and receptor-binding versatility.
Substituent Effects :
- The benzylcarbamoyl group in the target compound introduces hydrogen-bonding capacity and steric bulk, contrasting with the ethoxycarbonyl group in , which is smaller and more electron-withdrawing. This difference may influence enzymatic stability or target selectivity.
- The tert-butyl group (common in the target and ) enhances lipophilicity and metabolic resistance but reduces aqueous solubility.
Acidic Moieties: The 4-oxobutanoic acid group (shared with ) provides a carboxylic acid for salt formation or ionic interactions. However, the α,β-unsaturation in may increase reactivity toward nucleophiles (e.g., cysteine proteases).
Molecular Weight and Solubility :
- Lower molecular weight compounds (e.g., ) exhibit better solubility profiles, whereas higher molecular weight analogs (e.g., ) may face challenges in bioavailability despite enhanced target affinity.
Research Findings and Implications
Biological Activity
The compound 4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Chemical Name : 4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 334.43 g/mol
- CAS Number : 351440-80-7
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiophene moiety and subsequent functionalization to introduce the carbamoyl and oxobutanoic acid groups. Detailed methodologies can vary but often utilize standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions.
Anti-inflammatory Activity
Research indicates that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this one can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential therapeutic application in treating inflammatory diseases .
Analgesic Properties
The compound has been evaluated for its analgesic effects in various animal models. Preliminary results indicate that it may reduce pain responses through mechanisms involving the modulation of pain pathways in the central nervous system. This aligns with findings from related compounds that have demonstrated similar analgesic activities .
Antimicrobial Activity
Recent investigations have also highlighted the antimicrobial potential of related structures. The presence of the benzothiophene ring is believed to enhance the compound's ability to disrupt bacterial cell membranes, leading to effective antibacterial activity against various strains .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Sobin et al. (2021) | Evaluate anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in vitro. |
| Shipilovskikh et al. (2013) | Assess analgesic properties | Showed a marked decrease in pain response in rodent models. |
| Gorbunova et al. (2022) | Investigate antimicrobial activity | Found effective against Gram-positive bacteria with low MIC values. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
